
BSBM6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BSBM6 is an inhibitor of Aβ aggregation and neuronal toxicity. It acts by reversing the aggregation and toxicity of amyloid-β (Aβ) peptides.
科学的研究の応用
Neurodegenerative Disease Research
Inhibition of Amyloid-Beta Aggregation
BSBM6 has been identified as a potent inhibitor of amyloid-beta (Aβ) aggregation, which is a critical factor in the pathogenesis of Alzheimer's disease. The compound demonstrates the ability to reduce the formation of soluble oligomers associated with neurotoxicity. Research indicates that this compound can effectively bind to Aβ peptides, preventing their aggregation into toxic fibrils that contribute to neuronal damage.
Case Study: Molecular Dynamics Simulations
A study utilizing molecular dynamics simulations revealed that this compound interacts favorably with Aβ, stabilizing the monomeric form and reducing oligomerization. This was evidenced by a significant decrease in the number of Aβ aggregates in treated samples compared to controls. The findings suggest that this compound could serve as a therapeutic agent in Alzheimer's disease management by mitigating Aβ-related neurotoxicity .
Cancer Therapeutics
Potential Anticancer Activity
In addition to its neuroprotective properties, this compound is being investigated for its anticancer potential. Compounds with similar structural features have shown promise as chemotherapeutic agents. This compound's mechanism may involve the inhibition of specific pathways that facilitate tumor growth and survival.
Table 1: Comparative Analysis of Anticancer Compounds
Compound Name | Target Cancer Type | Mechanism of Action | Current Research Phase |
---|---|---|---|
This compound | Alzheimer's Disease | Inhibits Aβ aggregation | Preclinical |
Vemurafenib | Melanoma | BRAF inhibition | Approved |
Enasidenib | Acute Myeloid Leukemia | IDH2 inhibition | Approved |
Gedatolisib | Breast Cancer | Dual inhibition of PI3K and mTOR | Phase II |
Mechanistic Insights
Biophysical Characterization
The biophysical characterization of this compound has been crucial in understanding its interactions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy have been employed to elucidate the conformational changes induced by this compound binding to Aβ peptides.
Findings from Biophysical Studies
- NMR Spectroscopy : Revealed shifts in chemical shifts indicating binding interactions between this compound and Aβ.
- CD Spectroscopy : Demonstrated changes in secondary structure content, suggesting a stabilization effect on monomeric Aβ.
特性
CAS番号 |
1186629-63-9 |
---|---|
分子式 |
C23H29N3O5 |
分子量 |
427.5 |
IUPAC名 |
(2S)- 2-[[4-(methylamino)benzoyl]amino]-7-[[(phenylmethoxy)carbonyl]amino]-heptanoic acid |
InChI |
InChI=1S/C23H29N3O5/c1-24-19-13-11-18(12-14-19)21(27)26-20(22(28)29)10-6-3-7-15-25-23(30)31-16-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20,24H,3,6-7,10,15-16H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChIキー |
JFZKHTQYVYNUBG-FQEVSTJZSA-N |
SMILES |
O=C(O)[C@@H](NC(C1=CC=C(NC)C=C1)=O)CCCCCNC(OCC2=CC=CC=C2)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BSBM6; BSBM-6; BSBM 6; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。